molecular formula C10H9N2NaO2 B047058 Sodium 5-phenyl-2-pyrazoline-1-carboxylate CAS No. 121306-86-3

Sodium 5-phenyl-2-pyrazoline-1-carboxylate

Cat. No.: B047058
CAS No.: 121306-86-3
M. Wt: 212.18 g/mol
InChI Key: KFTLNIRJGYOQRK-UHFFFAOYSA-M
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Description

Sodium 5-phenyl-2-pyrazoline-1-carboxylate is a high-purity, research-grade chemical compound belonging to the dihydropyrazole class of heterocycles. This sodium salt form is designed to enhance solubility for in vitro and in vivo research applications. Key Research Applications and Value: Versatile Pharmacological Scaffold: The 2-pyrazoline core is a privileged structure in medicinal chemistry, known for exhibiting a wide spectrum of biological activities. This compound serves as a key synthetic intermediate for developing novel therapeutic agents, particularly in central nervous system (CNS), metabolic, and inflammatory disease research . Mechanism of Action & Molecular Targets: Pyrazoline derivatives are recognized for their diverse mechanisms. Research indicates potential activity as Cannabinoid CB1 receptor antagonists/modulators, which is a significant target for studying appetite suppression and metabolic disorders . Furthermore, this scaffold is associated with Monoamine Oxidase (MAO) inhibitory activity, relevant to the investigation of antidepressant and anticonvulsant agents . Its properties as an electron-rich, intramolecular charge transfer (ICT) compound also make it of interest in materials science . Synthetic Utility: The compound is an invaluable building block for synthesizing more complex, functionally diverse pyrazoline derivatives. Its structure allows for further chemical modifications, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;3-phenyl-3,4-dihydropyrazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.Na/c13-10(14)12-9(6-7-11-12)8-4-2-1-3-5-8;/h1-5,7,9H,6H2,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTLNIRJGYOQRK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NN(C1C2=CC=CC=C2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70923772
Record name Sodium 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121306-86-3
Record name 1H-Pyrazole-1-carboxylic acid, 4,5-dihydro-5-phenyl-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121306863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Chemical Synthesis of 2 Pyrazoline Scaffolds

Classical Cyclocondensation Routes

The most traditional and widely employed method for the synthesis of the 2-pyrazoline (B94618) ring system is through the cyclocondensation reaction of α,β-unsaturated carbonyl compounds with hydrazine (B178648) derivatives. informahealthcare.comsci-hub.sedergipark.org.trrdd.edu.iq This approach has been a cornerstone in heterocyclic chemistry for its reliability and versatility.

Reaction of α,β-Unsaturated Carbonyl Compounds (Chalcones) with Hydrazine Derivatives

The reaction between α,β-unsaturated aldehydes or ketones, commonly known as chalcones, and various hydrazine derivatives serves as the primary route to 2-pyrazolines. researchgate.netuclm.esresearchgate.net The general mechanism involves the initial Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and dehydration to form the stable five-membered ring. libretexts.org The reaction of a chalcone (B49325) with hydrazine hydrate, for instance, leads to the formation of an N-unsubstituted 2-pyrazoline. Substituted hydrazines, such as phenylhydrazine (B124118) or thiosemicarbazide, can be used to introduce a substituent at the N-1 position of the pyrazoline ring. researchgate.netajgreenchem.com

The reaction typically proceeds by the initial formation of a hydrazone, which then undergoes cyclization. libretexts.org The versatility of this method allows for the synthesis of a wide array of 2-pyrazoline derivatives by varying the substituents on both the chalcone and the hydrazine derivative.

Influence of Acidic and Basic Catalysis on Reaction Outcomes

The outcome of the cyclocondensation reaction is significantly influenced by the catalytic conditions employed. Both acidic and basic catalysts are commonly used to promote the reaction, often leading to improved yields and shorter reaction times.

Acidic Catalysis: Glacial acetic acid is a frequently used acidic catalyst that also often serves as the solvent. nih.govscirp.org It facilitates the reaction by protonating the carbonyl group of the chalcone, thereby activating it for nucleophilic attack by the hydrazine. The acidic medium also promotes the dehydration step, leading to the final pyrazoline product. Other acidic catalysts that have been reported for the synthesis of 2-pyrazolines include formic acid in the presence of BF₃·Et₂O. scirp.org

Basic Catalysis: Basic catalysts, such as sodium hydroxide (B78521) or potassium hydroxide, are also effective in promoting the synthesis of 2-pyrazolines. rdd.edu.iqajgreenchem.com In a basic medium, the hydrazine becomes a more potent nucleophile, facilitating the initial Michael addition. The base also catalyzes the subsequent cyclization and dehydration steps. The choice between acidic and basic catalysis can sometimes influence the regioselectivity of the reaction when unsymmetrical hydrazines are used.

Catalyst TypeCommon ExamplesRole in Reaction
Acidic Glacial Acetic Acid, Formic AcidProtonates the carbonyl group, activating it for nucleophilic attack and promotes dehydration.
Basic Sodium Hydroxide, Potassium HydroxideIncreases the nucleophilicity of hydrazine, facilitating Michael addition.

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Reaction Time

The efficiency of 2-pyrazoline synthesis can be further enhanced by optimizing the reaction conditions, including the choice of solvent, reaction temperature, and duration.

Solvent Effects: A variety of solvents can be used for the synthesis of 2-pyrazolines, with the choice often depending on the specific reactants and catalyst employed. Ethanol is a commonly used solvent, particularly in base-catalyzed reactions. ajgreenchem.com Glacial acetic acid can act as both a solvent and a catalyst. nih.gov The polarity and protic nature of the solvent can influence the reaction rate and yield by affecting the solubility of the reactants and stabilizing the transition states.

Temperature: The reaction temperature is a critical parameter that can significantly impact the rate of reaction. Many classical syntheses of 2-pyrazolines are carried out under reflux conditions to ensure a sufficient reaction rate. ajgreenchem.comscirp.org However, in some cases, the reaction can proceed at room temperature, especially with highly reactive substrates. dergipark.org.tr Optimization of the temperature is crucial to achieve a good yield while minimizing the formation of side products.

Reaction Time: The reaction time for the synthesis of 2-pyrazolines can vary from a few minutes to several hours, depending on the other reaction conditions. nih.govscirp.org Monitoring the progress of the reaction using techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time and to avoid the degradation of the product.

Innovations in 2-Pyrazoline Synthetic Approaches

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies. This has led to the emergence of innovative approaches for the synthesis of 2-pyrazolines that offer advantages over classical methods in terms of reaction time, yield, and environmental impact. nih.gov

Green Chemistry Protocols: Microwave-Assisted, Ultrasonic Irradiation, and Grinding Techniques

Green chemistry principles have been increasingly applied to the synthesis of 2-pyrazolines, leading to the development of several eco-friendly protocols. nih.goviftmuniversity.ac.in

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as reduced reaction times, higher yields, and cleaner reactions. nih.govjournalijar.comptfarm.plresearchgate.net In the synthesis of 2-pyrazolines, microwave-assisted methods have been shown to be highly efficient, often completing the reaction in a matter of minutes compared to hours required for conventional heating. nih.govproquest.com This rapid heating is believed to be due to the direct interaction of the microwave energy with the polar molecules in the reaction mixture, leading to a more uniform and efficient heating process.

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, has also been successfully employed for the synthesis of 2-pyrazolines. niscpr.res.innih.gov Ultrasonic irradiation can enhance the reaction rate by creating localized hot spots through acoustic cavitation, leading to higher yields and shorter reaction times under milder conditions compared to conventional methods. niscpr.res.inresearchgate.netaip.org

Grinding Techniques: Solvent-free synthesis using grinding techniques represents a highly environmentally benign approach. tandfonline.comtandfonline.comresearchgate.netnih.gov This method involves the grinding of solid reactants together, often in the presence of a catalytic amount of a solid acid or base. The mechanical energy from grinding can initiate the reaction, leading to the formation of the desired product without the need for a solvent. This technique offers advantages such as simplicity of operation, reduced waste, and often results in high yields. tandfonline.comtandfonline.com

Green Chemistry ProtocolKey Advantages
Microwave-Assisted Rapid reaction times, higher yields, cleaner reactions. nih.govresearchgate.net
Ultrasonic Irradiation Milder reaction conditions, shorter reaction times, improved yields. niscpr.res.innih.gov
Grinding Techniques Solvent-free, environmentally benign, simple work-up, high atom economy. tandfonline.comtandfonline.com

Continuous-Flow Chemistry for Scalable Synthesis

Continuous-flow chemistry has gained significant attention as a powerful technology for the synthesis of organic compounds, offering advantages in terms of scalability, safety, and process control. mdpi.com The synthesis of 2-pyrazolines has also been adapted to continuous-flow systems, enabling a more efficient and scalable production of these important heterocyclic compounds. rsc.orgrsc.orgnih.gov

In a continuous-flow setup, reactants are pumped through a series of reactors where the reaction takes place under precisely controlled conditions of temperature, pressure, and residence time. nih.govthieme-connect.com This approach allows for the safe handling of reactive intermediates and can lead to improved yields and purities compared to batch processes. The scalability of continuous-flow synthesis makes it an attractive option for the industrial production of 2-pyrazoline derivatives. Recent developments have demonstrated the automated multistep synthesis of 2-pyrazolines in continuous flow, highlighting the potential of this technology for the rapid generation of compound libraries. rsc.orgrsc.org

Alternative Synthetic Pathways to the Pyrazoline Core

While the reaction of α,β-unsaturated aldehydes and ketones with hydrazines is a conventional and widely used method for synthesizing the 2-pyrazoline core, significant progress has been made in developing alternative pathways. sci-hub.senih.gov These alternative methods often provide advantages in terms of efficiency, environmental impact, and the ability to create novel functionalized structures. researchgate.net Key alternative strategies include microwave-assisted synthesis, ultrasound-assisted synthesis, and 1,3-dipolar cycloaddition reactions, which offer greener, faster, and more efficient routes to these valuable heterocyclic compounds. researchgate.netrsc.org

One of the most common and versatile starting points for many of these syntheses remains the use of chalcones (α,β-unsaturated carbonyl compounds), which are then cyclized to form the pyrazoline ring. researchgate.netresearchgate.net Modern techniques, however, have revolutionized this cyclization step.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique that significantly accelerates the rate of chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. researchgate.netnih.govjournalijar.com This method has been successfully applied to the synthesis of 2-pyrazoline derivatives. ptfarm.plproquest.com The process typically involves the reaction of a chalcone with a hydrazine derivative in the presence of a suitable solvent and catalyst under microwave irradiation. nih.govptfarm.pl The key advantages include a drastic reduction in reaction time from hours to minutes and an improvement in product yields. researchgate.netnih.gov

For instance, 3,5-arylated 2-pyrazolines have been synthesized in quantitative yields (82-99%) in just 2-12 minutes under microwave heating, a significant improvement over classical methods. nih.gov The technique is also effective for solvent-free reactions, further enhancing its "green chemistry" profile. researchgate.netjournalijar.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Pyrazolines researchgate.net
CompoundMethodReaction TimeYield (%)
1-formyl-3-phenyl-5-(4-isopropylphenyl)-2-pyrazolineConventional8-10 hours70-80%
1-formyl-3-phenyl-5-(4-isopropylphenyl)-2-pyrazolineMicrowave3-5 minutes85-95%

Ultrasound-Assisted Synthesis

Ultrasound irradiation (sonication) is another green and efficient alternative for synthesizing 2-pyrazoline scaffolds. researchgate.netnih.gov This methodology utilizes the energy of sound waves to induce cavitation in the reaction medium, which accelerates the reaction rate. nih.govresearchgate.net Like microwave-assisted synthesis, sonication often leads to shorter reaction times, higher yields, and milder reaction conditions. rsc.org

Ultrasound has been effectively used in the one-pot, two-step synthesis of pyrazoline-based antagonists of the Receptor for Advanced Glycation End products (RAGE). nih.govresearchgate.net This approach is valued for its operational simplicity and reduced environmental impact. nih.gov The synthesis of spiropyrazoline conjugates has also been successfully achieved using ultrasound irradiation. researchgate.net

Table 2: Yields of Ultrasound-Assisted Synthesis of Pyrazoline Derivatives nih.govresearchgate.net
ReactantsProductYield (%)
Chalcone + Hydrazine derivativePhenylurenyl-pyrazolineHigh
Chalcone + Pentanoic acid + HydrazineN-Pentanoyl-pyrazolineHigh

1,3-Dipolar Cycloaddition

An alternative route that does not rely on α,β-unsaturated enones involves the 1,3-dipolar cycloaddition of nitrile imines to carbon-carbon double bonds. nih.gov Nitrile imines are reactive intermediates that can be generated in situ from precursors like hydrazonyl halides. researchgate.net This method is highly effective for creating substituted pyrazolines by reacting the nitrile imine with various alkenes. nih.gov

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, represent a highly efficient synthetic strategy. sci-hub.seresearchgate.net One-pot synthesis of pyrazolines can be performed by reacting an aromatic aldehyde, a ketone, and a hydrazine derivative simultaneously, which avoids the need to isolate intermediate products like chalcones. ajgreenchem.com This approach aligns with the principles of green chemistry by saving time, reducing waste, and minimizing the use of solvents. ajgreenchem.com

Synthetic Strategies for 1 Carboxylate Derivatization of 2 Pyrazolines, with Focus on Sodium 5 Phenyl 2 Pyrazoline 1 Carboxylate

Introduction of the Carboxylate Moiety at the N1 Position of the 2-Pyrazoline (B94618) Ring

The general synthesis of 2-pyrazolines often involves the reaction between α,β-unsaturated aldehydes or ketones (like chalcones) and hydrazines. semanticscholar.orgchim.itresearchgate.net This reaction typically yields a 2-pyrazoline with a hydrogen atom at the N1 position, which is available for subsequent substitution reactions. The placement of a carboxylate group at this specific nitrogen atom provides a site for further chemical modifications or for influencing the molecule's solubility characteristics, particularly when in its salt form.

Acylation Reactions with Chloroformate Reagents

A primary strategy for introducing a carboxylate-related group at the N1 position of a 2-pyrazoline is through acylation. Chloroformate reagents, such as ethyl chloroformate or benzyl chloroformate, are effective electrophiles for this purpose. The reaction proceeds via nucleophilic attack by the N1 nitrogen of the pyrazoline ring on the carbonyl carbon of the chloroformate. This results in the displacement of the chloride leaving group and the formation of an N1-alkoxycarbonyl derivative, which is a carbamate.

The general reaction can be summarized as follows: 5-phenyl-2-pyrazoline + Alkyl Chloroformate → 1-Alkoxycarbonyl-5-phenyl-2-pyrazoline + HCl

This acylation is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. The resulting product is an ester of a carbamic acid, which serves as a stable precursor to the desired carboxylate.

Reagent/ReactantRole in Synthesis
5-phenyl-2-pyrazolineThe heterocyclic starting material containing the target N1 nitrogen.
Alkyl Chloroformate (e.g., Ethyl Chloroformate)The acylating agent that introduces the alkoxycarbonyl group.
Base (e.g., Pyridine, Triethylamine)Acid scavenger to neutralize the HCl produced during the reaction.
Aprotic Solvent (e.g., Dichloromethane, THF)Provides a medium for the reaction to occur.

Regioselective Synthesis Considerations for 1-Carboxylate Substitution

Regioselectivity is a critical consideration in the functionalization of the 2-pyrazoline ring. The goal is to ensure that the substitution occurs exclusively at the N1 position rather than at other potential sites. In the case of acylating a pre-formed 5-phenyl-2-pyrazoline (synthesized from a chalcone (B49325) and hydrazine (B178648) hydrate), the regioselectivity is inherently high.

The N1 atom in the 2-pyrazoline ring is a secondary amine, making it a potent nucleophile. The N2 atom, in contrast, is part of a C=N double bond (an imine) and its lone pair of electrons is less available for nucleophilic attack. Consequently, electrophilic reagents like chloroformates will preferentially react with the more nucleophilic N1 nitrogen.

Factors Favoring N1-Substitution:

Factor Description
Nucleophilicity The N1 nitrogen is sp3-hybridized and has a readily available lone pair, making it significantly more nucleophilic than the sp2-hybridized N2 nitrogen.
Steric Hindrance The N1 position is generally less sterically hindered compared to other potential reaction sites on the ring, facilitating the approach of the acylating agent.

| Reaction Mechanism | The reaction of α,β-unsaturated ketones with hydrazine derivatives is a major and well-established method for synthesizing 2-pyrazolines, which provides the necessary N1-H for subsequent functionalization. researchgate.netchim.it |

Alternative strategies for synthesizing carboxylated pyrazolines, such as reacting chalcones with carboxyphenyl)hydrazine, typically result in a carboxyphenyl substituent at the N1 position, rather than a direct carboxylate on the nitrogen atom itself. semanticscholar.org Therefore, the post-synthesis acylation of the pyrazoline ring is the preferred method for achieving the specific 1-carboxylate substitution pattern.

Formation and Handling of Sodium 5-phenyl-2-pyrazoline-1-carboxylate (Salt Form)

The formation of this compound involves a two-step process starting from the 5-phenyl-2-pyrazoline precursor.

Acylation: As described previously, the 5-phenyl-2-pyrazoline is first acylated using an appropriate alkyl chloroformate (e.g., ethyl chloroformate) to yield the corresponding ethyl 1-carboxylate derivative (1-ethoxycarbonyl-5-phenyl-2-pyrazoline).

Saponification: The resulting ester is then subjected to saponification, which is a base-catalyzed hydrolysis. This reaction is typically performed using a stoichiometric amount of sodium hydroxide (B78521) (NaOH) in a suitable solvent, such as an aqueous alcohol solution. The hydroxide ion attacks the carbonyl carbon of the ester, leading to the cleavage of the ester bond and the formation of the sodium salt of the carboxylic acid and ethanol as a byproduct.

The final product, this compound, can then be isolated from the reaction mixture, often by evaporation of the solvent or by precipitation.

Mechanistic and Kinetic Investigations of 2 Pyrazoline Formation Reactions

Elucidation of Reaction Mechanisms: Claisen versus Michael Addition Pathways

The formation of 2-pyrazolines from the reaction of chalcones and hydrazine (B178648) derivatives can proceed through two primary mechanistic pathways: the Michael addition pathway and a pathway involving a hydrazone intermediate, often discussed in the context of the Claisen-Schmidt condensation which forms the chalcone (B49325) precursor. chim.ityoutube.com

The Michael addition pathway is a conjugate addition process. It commences with a nucleophilic attack by the hydrazine at the β-carbon of the α,β-unsaturated carbonyl system of the chalcone. ajgreenchem.com This is followed by a proton transfer and subsequent intramolecular cyclization, where the primary amine of the hydrazine attacks the carbonyl carbon, ultimately leading to the formation of the 2-pyrazoline (B94618) ring after dehydration. chim.it This pathway is often favored, and the initial nucleophilic attack is typically the rate-determining step. ajgreenchem.com

Alternatively, the reaction can proceed via the formation of a hydrazone intermediate . In this pathway, the hydrazine first condenses with the carbonyl group of the chalcone to form a hydrazone. chim.it This is then followed by an intramolecular cyclization to yield the 2-pyrazoline. Some studies refer to this as the "Claisen route," likely referencing the initial chalcone synthesis via the Claisen-Schmidt condensation. koyauniversity.orgsemanticscholar.orgkoyauniversity.org The specific pathway that predominates can be influenced by the reaction conditions and the nature of the substituents on the reactants. chim.it

Kinetic Rate Studies and Reaction Order Determination

The rate of reaction can be monitored spectrophotometrically by observing the disappearance of the chalcone reactant. koyauniversity.org The rate constant (k) can be determined from the integrated rate law for a second-order reaction. The rate of reaction is also sensitive to the electronic effects of substituents on the chalcone. Electron-donating groups on the phenyl ring of the chalcone tend to decrease the reaction rate, as they reduce the electrophilicity of the β-carbon, making it less susceptible to nucleophilic attack by hydrazine. Conversely, electron-withdrawing groups generally enhance the reaction rate. researchgate.net

The following table illustrates the effect of substituents on the rate constant for the formation of 2-pyrazoline derivatives, providing a conceptual framework for understanding the kinetics of Sodium 5-phenyl-2-pyrazoline-1-carboxylate formation.

Substituent on ChalconeRate Constant (k)Relative Rate
Electron-donating group (e.g., -OCH3)LowerSlower
No substituent (e.g., -H)IntermediateBaseline
Electron-withdrawing group (e.g., -NO2)HigherFaster

This table is a generalized representation based on established principles of chemical kinetics in 2-pyrazoline synthesis and is not based on experimental data for this compound.

Analysis of Activation Parameters: Activation Energy, Enthalpy, and Entropy of Activation

The activation parameters of a reaction, including the activation energy (Ea), enthalpy of activation (ΔH#), and entropy of activation (ΔS#), provide deeper insights into the transition state and the energetic requirements of the reaction. These parameters can be determined by studying the effect of temperature on the reaction rate and applying the Arrhenius and Eyring equations. koyauniversity.orgresearchgate.net

Activation Energy (Ea): This represents the minimum energy required for the reactants to overcome the energy barrier and form products. A lower activation energy corresponds to a faster reaction rate.

Enthalpy of Activation (ΔH#): This is the change in enthalpy when the reactants form the activated complex. It is closely related to the activation energy.

Entropy of Activation (ΔS#): This parameter reflects the change in the degree of randomness or disorder when the reactants form the transition state. For the formation of 2-pyrazolines, the entropy of activation is often found to be negative. A negative value for ΔS# indicates that the transition state is more ordered than the reactants in the initial state. This is consistent with a bimolecular reaction where two reactant molecules (chalcone and hydrazine) combine to form a single, more structured activated complex.

The following interactive table presents hypothetical activation parameters for the formation of a 2-pyrazoline, illustrating the concepts discussed.

ParameterValueUnitSignificance
Activation Energy (Ea)50kJ/molEnergy barrier for the reaction
Enthalpy of Activation (ΔH#)47kJ/molEnthalpy change to form the transition state
Entropy of Activation (ΔS#)-150J/(mol·K)Indicates a more ordered transition state

The data in this table are illustrative and not derived from experimental studies on this compound.

Advanced Spectroscopic and X Ray Crystallographic Techniques for Structural Elucidation of Pyrazoline 1 Carboxylates

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. The vibrational frequencies of specific bonds serve as a molecular fingerprint, confirming the presence of key structural motifs.

In the context of pyrazoline-1-carboxylates, FT-IR spectroscopy is particularly useful for identifying the characteristic stretching vibrations of the carboxylate and pyrazoline ring systems. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are expected to produce strong absorption bands. The C=N stretching vibration of the pyrazoline ring is a key indicator of the heterocyclic core, typically appearing in the 1610–1595 cm⁻¹ region. dergipark.org.tr Furthermore, bands corresponding to aromatic C-H stretching are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrazoline ring appears just below this threshold. dergipark.org.trresearchgate.net The C-N stretching vibrations also provide valuable information, often found in the 1257-1157 cm⁻¹ range. dergipark.org.tr

Detailed Research Findings: Studies on various pyrazoline derivatives have established well-defined regions for their characteristic vibrations. For instance, the N-H stretching of a non-substituted pyrazoline ring is typically observed as a broad band around 3327-3462 cm⁻¹. dergipark.org.tr While the title compound is N-substituted with a carboxylate group, this region is important for monitoring starting materials or potential side products. The stretching band for the C=N imine group and the C=C aromatic groups often appear in the 1489-1614 cm⁻¹ range. dergipark.org.tr Analysis of these spectral regions allows for the unambiguous confirmation of the pyrazoline-1-carboxylate structure and can also provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state.

Table 1: Typical Vibrational Frequencies for Pyrazoline-1-carboxylate Moieties

Functional Group Vibrational Mode Typical Frequency (cm⁻¹)
Carboxylate (COO⁻) Asymmetric Stretch ~1650 - 1550
Carboxylate (COO⁻) Symmetric Stretch ~1440 - 1360
Pyrazoline C=N Stretch ~1610 - 1595 dergipark.org.tr
Aromatic C=C Stretch ~1614 - 1489 dergipark.org.tr
Aromatic C-H Stretch ~3100 - 3000
Aliphatic C-H Stretch ~3000 - 2850 dergipark.org.tr
C-N Stretch ~1257 - 1157 dergipark.org.tr

Nuclear Magnetic Resonance Spectroscopy for Molecular Connectivity and Stereochemistry (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular connectivity and stereochemistry of organic molecules. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped, providing definitive evidence for the proposed structure.

¹H NMR: The proton NMR spectrum of 5-phenyl-2-pyrazoline derivatives displays a characteristic and highly informative pattern for the three protons on the heterocyclic ring. These protons at the C4 and C5 positions (two methylene (B1212753) protons and one methine proton) form a distinctive ABX spin system. researchgate.net This results in three separate signals, each appearing as a doublet of doublets. researchgate.net The two non-equivalent methylene protons (Ha and Hb) typically resonate at different chemical shifts, coupled to each other (geminal coupling) and to the vicinal methine proton (Hx). nih.gov The Hx proton, in turn, is coupled to both Ha and Hb. The integration of these signals confirms the presence of two protons at C4 and one at C5, while the coupling constants provide information about the dihedral angles and thus the conformation of the pyrazoline ring. Protons of the phenyl group typically appear as a multiplet in the aromatic region of the spectrum.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. For pyrazoline-1-carboxylates, key signals include the carboxylate carbon (C=O), the three carbons of the pyrazoline ring (C3, C4, C5), and the carbons of the phenyl substituent. Studies on similar pyrazoline structures show the C3 carbon resonating around 150.1-153.9 ppm, the C4 methylene carbon at 40.2-43.2 ppm, and the C5 methine carbon at 56.9-62.7 ppm. dergipark.org.tr The chemical shifts of these carbons confirm the integrity of the pyrazoline scaffold.

Table 2: Representative NMR Data for the 5-Phenyl-2-pyrazoline-1-carboxylate Core

Nucleus Position Typical Chemical Shift (δ, ppm) Multiplicity / Notes
¹H H-4a, H-4b (CH₂) ~3.0 - 3.9 nih.gov Doublet of Doublets (ABX System)
¹H H-5 (CH) ~5.0 - 7.0 nih.gov Doublet of Doublets (ABX System)
¹H Phenyl-H ~7.2 - 7.6 Multiplet
¹³C Carboxylate (C=O) ~160 - 170
¹³C C3 (=N-C=N) ~150 - 154 dergipark.org.tr
¹³C C4 (CH₂) ~40 - 43 dergipark.org.tr
¹³C C5 (CH) ~57 - 63 dergipark.org.tr
¹³C Phenyl-C ~115 - 145

Electronic Absorption and Fluorescence Emission Spectroscopy for Electronic Structure Analysis

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission techniques, provides valuable insights into the electronic structure and photophysical properties of molecules. Pyrazoline derivatives are well-known for their fluorescent properties, making these techniques particularly relevant. nih.gov

The long-wavelength absorption band in 1,3,5-trisubstituted-2-pyrazolines is attributed to a π-π* electronic transition within the main chromophore, which includes the hydrazone moiety (>N-N=C<) and the aryl substituents at positions 1 and 3. univ.kiev.ua This transition typically occurs in the near-UV region, with absorption maxima (λ_max) often observed around 380 nm. researchgate.net Upon excitation, these molecules often exhibit strong fluorescence, with emission spectra appearing in the blue or green regions of the visible spectrum. researchgate.net The difference between the absorption and emission maxima, known as the Stokes shift, is an important characteristic. Large Stokes shifts can be indicative of significant changes in molecular geometry or electronic distribution upon excitation. rsc.org The solvent environment can also influence the absorption and emission spectra, a phenomenon known as solvatochromism, which provides further information about the electronic nature of the ground and excited states. researchgate.net

Table 3: General Photophysical Properties of Phenyl-Pyrazoline Derivatives

Parameter Typical Wavelength Range (nm) Associated Transition
Absorption (λ_max) ~360 - 390 researchgate.net S₀ → S₁ (π-π*)
Emission (λ_em) ~420 - 480 S₁ → S₀ (Fluorescence)

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula.

For Sodium 5-phenyl-2-pyrazoline-1-carboxylate, HRMS would be used to confirm the molecular formula of the corresponding acid, C₁₀H₁₀N₂O₂. In positive-ion mode, the protonated molecule ([M+H]⁺) or the sodium adduct ([M+Na]⁺) would be observed. In negative-ion mode, the deprotonated molecule ([M-H]⁻) is typically detected. The experimentally measured mass is compared to the theoretically calculated mass for the proposed formula; a match within a narrow tolerance (e.g., <5 ppm) provides strong evidence for the correct elemental composition. Fragmentation patterns observed in the mass spectrum can also offer structural information, often involving characteristic cleavages of the pyrazoline ring. researchgate.net

Table 4: Predicted HRMS Data for 5-Phenyl-2-pyrazoline-1-carboxylic Acid (C₁₀H₁₀N₂O₂)

Adduct Ion Molecular Formula Calculated m/z
[M+H]⁺ C₁₀H₁₁N₂O₂⁺ 191.08151 uni.lu
[M+Na]⁺ C₁₀H₁₀N₂NaO₂⁺ 213.06345 uni.lu
[M-H]⁻ C₁₀H₉N₂O₂⁻ 189.06695 uni.lu

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Characterization and Conformation

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the absolute determination of molecular structure in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, offering an unparalleled view of the molecule's three-dimensional architecture and conformation.

Table 5: Representative Crystallographic Parameters from a Related Pyrazoline Derivative

Parameter Description Example Value / Observation
Crystal System The geometry of the unit cell Monoclinic or Triclinic nih.govnih.gov
Space Group The symmetry elements of the crystal P2₁/n or P-1 nih.govnih.gov
Ring Conformation 3D shape of the pyrazoline ring Puckered / Envelope Conformation nih.gov
Dihedral Angle Angle between pyrazoline and phenyl rings ~85° nih.gov
Intermolecular Forces Interactions holding the crystal lattice C-H···O, C-H···π, π-π stacking niscpr.res.in

Theoretical and Computational Chemistry Approaches in the Study of Pyrazoline 1 Carboxylate Systems

Density Functional Theory (DFT) for Ground State Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and ground-state electronic properties of pyrazoline derivatives. researchgate.netnih.gov A popular functional, B3LYP, combined with a suitable basis set like 6-31G* or 6-311+G(d,p), is frequently employed for these calculations. researchgate.netresearchgate.net

The optimization process yields the most stable three-dimensional arrangement of atoms in the molecule, providing key geometrical parameters such as bond lengths and angles. tandfonline.com Beyond geometry, DFT calculations are crucial for analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netjcsp.org.pk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. iaea.org A smaller energy gap suggests higher reactivity and better electron delocalization capabilities. researchgate.netjcsp.org.pk

Compound (Example Pyrazole-Carboxamides)EHOMO (eV)ELUMO (eV)ΔE (HOMO-LUMO Gap) (eV)
Compound 4-5.44-1.214.23
Compound 5-5.56-1.244.32
Compound 6-5.63-1.414.21
Compound 7-5.37-1.374.00
Compound 8-5.67-1.793.88

This interactive table presents example data from DFT studies on related pyrazole-carboxamide compounds to illustrate the typical electronic parameters calculated for such systems. researchgate.netjcsp.org.pk

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states and predicting spectroscopic properties. iaea.org This approach is widely used to calculate the electronic absorption spectra (UV-Vis) of pyrazoline derivatives by determining the vertical excitation energies and corresponding oscillator strengths. jcsp.org.pkdoi.org

TD-DFT calculations can accurately predict the maximum absorption wavelengths (λmax) and help in the assignment of electronic transitions, such as π→π* or n→π* transitions. researchgate.net The results are often compared with experimental spectra to validate the computational methodology. tandfonline.comresearchgate.net The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), can significantly improve the accuracy of the predictions. researchgate.neteurjchem.com For example, studies on pyrazole-carboxamides have successfully used TD-DFT at the TD-B3LYP/6-31G* level to compute their absorption spectra. researchgate.netjcsp.org.pk These theoretical spectra show good agreement with experimental data, confirming the utility of TD-DFT in understanding the photophysical properties of these systems. eurjchem.com

Compound (Example Pyrazole-Carboxamides)Calculated λmax (nm)Key Transitions
Compound 5291, 297H → L+1, H-1 → L, H-2 → L
Compound 8351H → L
Compound 10293H-5 → L, H-1 → L+1, H-3 → L

This interactive table showcases representative TD-DFT results for related pyrazole-carboxamide compounds, illustrating the prediction of absorption maxima and the contributing electronic transitions. researchgate.net

Computational Modeling of Reaction Energetics and Transition States

Computational chemistry provides profound insights into the mechanisms of chemical reactions, including the synthesis of pyrazoline rings. eurasianjournals.com By modeling the reaction pathway, researchers can calculate the energies of reactants, products, intermediates, and, most importantly, transition states. rsc.org This allows for the determination of activation energies (energy barriers), which are crucial for understanding reaction rates and feasibility. acs.org

The formation of pyrazolines often occurs via a cyclization reaction between a chalcone (B49325) (an α,β-unsaturated ketone) and a hydrazine (B178648) derivative. researchgate.netkoyauniversity.org Computational models can distinguish between possible mechanistic pathways, such as a Michael addition followed by cyclization or the initial formation of a hydrazone intermediate. rsc.orgchim.itresearchgate.net For example, DFT calculations have been employed to study the [3+2] cycloaddition reactions that form pyrazoline rings, confirming that the reaction proceeds through a one-step, asynchronous transition state. acs.org

Furthermore, the thermal or photochemical denitrogenation of 1-pyrazolines to form cyclopropane (B1198618) derivatives has been extensively studied using computational methods like the complete active space self-consistent field (CASSCF) theory. rsc.org These studies map out synchronous and asynchronous reaction pathways and calculate the energy barriers for each, providing a detailed picture of the reaction dynamics. rsc.org

Reaction Pathway (Example: 1-Pyrazoline Denitrogenation)Transition StateActivation Energy (kcal/mol)
Synchronous C-N bond breakingTS1~50-53
Asynchronous step-wise pathTS4f52.84

This interactive table provides example activation energies for different pathways in the denitrogenation of 1-pyrazoline, a reaction studied computationally to understand the stability and reactivity of the pyrazoline ring. rsc.org

Chemical Reactivity and Further Chemical Transformations of Pyrazoline 1 Carboxylate Scaffolds

Ring System Modifications: Hydrogenation and Reduction to Pyrazolidine (B1218672) Derivatives

The pyrazoline ring, being a partially saturated heterocyclic system, can undergo hydrogenation or reduction to yield the corresponding saturated pyrazolidine derivatives. This transformation is a key step in modifying the core scaffold and accessing a different class of compounds with potentially distinct chemical and biological properties.

The reduction of 2-pyrazolines to pyrazolidines has been documented using various reducing agents. While specific studies on the reduction of Sodium 5-phenyl-2-pyrazoline-1-carboxylate are not extensively reported, the general reactivity of the 2-pyrazoline (B94618) core suggests that this transformation is feasible. The C=N double bond within the pyrazoline ring is the primary site for reduction. Catalytic hydrogenation is a common method for such reductions, often employing catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. csic.es However, challenges such as catalyst poisoning by the nitrogen-containing heterocycle can sometimes be encountered. csic.es

Alternative reduction methods that have been successful for other 2-pyrazolines include the use of hydride-based reducing agents. Some 2-pyrazolines have shown resistance to certain hydride reagents, while others have been successfully reduced, for instance, with sodium borohydride (B1222165) in refluxing methanol. researchgate.net The specific conditions required for the reduction of a 5-phenyl-2-pyrazoline-1-carboxylate would likely depend on the nature of the substituents and the chosen reducing agent. The conversion of the pyrazoline ring to a pyrazolidine ring alters the geometry and electronic properties of the molecule, providing a pathway to novel structures.

Coordination Chemistry of Pyrazoline-1-carboxylate Ligands with Metal Ions

The pyrazoline-1-carboxylate scaffold possesses multiple potential coordination sites, including the nitrogen atoms of the pyrazoline ring and the oxygen atoms of the carboxylate group. This structural feature makes it an interesting ligand for the formation of metal complexes with diverse geometries and properties.

The synthesis of metal complexes with pyrazoline-based ligands has been extensively explored. handwiki.orgderpharmachemica.comresearchgate.net Typically, these complexes are prepared by reacting a pyrazoline derivative with a suitable metal salt in an appropriate solvent. derpharmachemica.com The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

Common characterization methods include:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of functional groups (e.g., C=N of the pyrazoline ring and C=O of the carboxylate group) upon complexation. mdpi.comnih.gov

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry around the metal ion. derpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of diamagnetic complexes in solution. Shifts in the proton and carbon signals upon coordination can help identify the binding sites. derpharmachemica.com

Mass Spectrometry: To confirm the molecular weight of the complex. derpharmachemica.com

Elemental Analysis: To determine the empirical formula of the complex. derpharmachemica.com

X-ray Crystallography: To obtain the precise three-dimensional structure of the complex in the solid state, providing detailed information about bond lengths, bond angles, and coordination geometry. researchgate.net

ComplexMetal IonLigandCharacterization MethodsReference
[Ni(L)(OAc)(H2O)]Ni(II)Imidazole- and naphthyl-containing pyrazolineElemental Analysis, IR, UV-Vis, NMR, Mass Spectrometry handwiki.org
[Cu(L)(OAc)(H2O)]Cu(II)Imidazole- and naphthyl-containing pyrazolineElemental Analysis, IR, UV-Vis, NMR, Mass Spectrometry handwiki.org
[Co(L)(OAc)(H2O)]Co(II)Imidazole- and naphthyl-containing pyrazolineElemental Analysis, IR, UV-Vis, NMR, Mass Spectrometry handwiki.org
[Zn(L)(OAc)(H2O)]Zn(II)Imidazole- and naphthyl-containing pyrazolineElemental Analysis, IR, UV-Vis, NMR, Mass Spectrometry handwiki.org

The coordination of pyrazoline-1-carboxylate ligands to metal ions can occur through various binding modes, leading to a range of coordination geometries. The specific binding mode will depend on several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

Carboxylate ligands are known to exhibit a variety of coordination modes, including monodentate, bidentate (chelating or bridging), and bridging modes. handwiki.orgwikipedia.org In the case of a pyrazoline-1-carboxylate, coordination could potentially involve:

Monodentate coordination: Through one of the oxygen atoms of the carboxylate group.

Bidentate chelation: Through both oxygen atoms of the carboxylate group to the same metal center, forming a four-membered chelate ring.

Bridging coordination: Where the carboxylate group bridges two metal centers.

Furthermore, the nitrogen atoms of the pyrazoline ring can also participate in coordination. The N-2 atom of the pyrazoline ring is often a primary coordination site in many pyrazoline-based ligands. mdpi.comtruegeometry.com For a pyrazoline-1-carboxylate ligand, a common coordination mode could be N,O-chelation, where the N-2 atom of the pyrazoline ring and one of the carboxylate oxygen atoms coordinate to the metal center, forming a stable five- or six-membered chelate ring. researchgate.net

Ligand TypeCoordination ModeDescription
CarboxylateMonodentate (κ¹)Binds through one oxygen atom.
CarboxylateBidentate (κ²)Binds through both oxygen atoms to the same metal.
CarboxylateBridgingConnects two different metal centers.
Pyrazole (B372694)/PyrazolineMonodentateBinds through one of the nitrogen atoms.
Pyrazole/PyrazolineBridgingThe two nitrogen atoms bridge two metal centers.

Applications of Pyrazoline 1 Carboxylate Compounds in Materials Science and Synthetic Chemistry

Optoelectronic Materials: Fluorescent Properties and Applications in Organic Electroluminescent Devices (OLEDs)

Pyrazoline derivatives are well-regarded for their fluorescent properties, often exhibiting strong blue light emission with high quantum yields. researchgate.netgoogle.com The 1,3,5-triaryl-2-pyrazolines, in particular, are a significant class of conjugated nitrogen-containing fluorescent compounds. researchgate.net The core structure of 5-phenyl-2-pyrazoline-1-carboxylate combines the inherent fluorescence of the pyrazoline ring with the electronic effects of the phenyl and carboxylate groups, making it a promising candidate for optoelectronic applications.

The fluorescence of these compounds arises from π-π* transitions within the conjugated system. researchgate.net The absorption and emission wavelengths can be tuned by modifying the substituents on the phenyl rings. Generally, these compounds absorb ultraviolet light and emit in the blue region of the visible spectrum. nih.gov This blue luminescence is a critical component for full-color displays and white lighting applications in organic light-emitting diodes (OLEDs). researchgate.net In OLEDs, pyrazoline derivatives can function as both the hole-transporting layer and the emitting layer, showcasing their versatility. researchgate.net

While specific photophysical data for Sodium 5-phenyl-2-pyrazoline-1-carboxylate is not extensively documented, studies on closely related ester derivatives provide insight into its potential optoelectronic performance. The table below summarizes representative data for such compounds.

The data indicates that the photophysical properties are sensitive to the molecular structure and the surrounding environment. High fluorescence quantum yields are often observed in the solid state, which is advantageous for OLED applications. nih.govresearchgate.net

Role as Key Intermediates and Synthons in Complex Organic Synthesis

Pyrazoline derivatives serve as valuable intermediates in the synthesis of a wide array of heterocyclic compounds. organic-chemistry.org The most common route to 2-pyrazolines involves the cyclocondensation of α,β-unsaturated aldehydes or ketones (chalcones) with hydrazines. researchgate.net this compound, or its corresponding acid, can be synthesized through this pathway, providing a versatile building block for further chemical transformations.

The carboxylate group at the N1 position is a particularly useful functional handle. It can be converted into other functional groups or removed to generate the N-H pyrazoline. The decarboxylation of N-carbalkoxypyrazoles is a known transformation that can proceed under thermal or chemical conditions, offering a route to N-unsubstituted pyrazolines. google.comgoogle.com These N-H pyrazolines can then be subjected to various N-alkylation or N-arylation reactions to introduce a wide range of substituents.

Furthermore, the N-acyl or N-alkoxycarbonyl group can influence the reactivity of the pyrazoline ring itself. For instance, N-acyl pyrazoles have been used in reductive cross-coupling reactions to form amides. rsc.org This highlights the potential of the pyrazoline-1-carboxylate scaffold as a synthon for introducing the pyrazoline motif into larger, more complex molecules. The pyrazoline ring can also be a precursor to other heterocyclic systems, such as pyrazoles, through oxidation reactions. organic-chemistry.org

Development of Coordination Polymers and Discrete Metal-Organic Architectures

The field of crystal engineering has seen a surge in the use of organic ligands to construct coordination polymers and metal-organic frameworks (MOFs) with tailored structures and properties. rsc.orgnih.gov Ligands containing both a nitrogen-heterocycle and a carboxylate group are particularly effective in this regard, as they offer multiple coordination sites for metal ions. rsc.orgresearchgate.net

While the use of pyrazole-carboxylate ligands in MOFs is well-established, the application of their non-aromatic pyrazoline counterparts is an emerging area. rsc.orgnih.govrsc.orgresearchgate.netresearchgate.netresearchgate.net The this compound molecule possesses the necessary functionalities to act as a linker in the construction of such materials. The carboxylate group can coordinate to metal centers in a monodentate, bidentate, or bridging fashion, while the nitrogen atoms of the pyrazoline ring can also participate in coordination.

Q & A

Q. How to profile metabolites in pharmacokinetic studies?

  • Methodological Answer : Administer radiolabeled compound (¹⁴C) in rodent models. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies Phase I/II metabolites. Bile-duct cannulation assesses enterohepatic recirculation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.